molecular formula C9H14N2O B1396376 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole CAS No. 92939-32-7

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Cat. No.: B1396376
CAS No.: 92939-32-7
M. Wt: 166.22 g/mol
InChI Key: FKRQNABYJJVSIN-UHFFFAOYSA-N
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Description

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a heterocyclic compound with a unique structure that includes both furan and pyrazole rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4,6,6-tetramethyl-2,5-dihydro-1H-furo[3,4-c]pyrazole with suitable reagents to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole can be compared with similar compounds such as:

Properties

IUPAC Name

4,4,6,6-tetramethyl-1H-furo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)6-5-10-11-7(6)9(3,4)12-8/h5H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRQNABYJJVSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 3
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 4
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 5
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 6
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

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